molecular formula C7H6IN3O B2728243 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2138056-97-8

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2728243
CAS No.: 2138056-97-8
M. Wt: 275.049
InChI Key: JBDFWYFHIYRKHZ-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine ring system. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. Unfortunately, the mechanism of action for “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is not documented in the available literature .

Safety and Hazards

Information on the safety and hazards associated with “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is not available in the current literature .

Future Directions

The future directions for research on “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” could include more comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more complete understanding of the compound and its potential applications .

Preparation Methods

The synthesis of 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-iodo-2-methylpyrazole with a suitable nitrile or amide under acidic or basic conditions can lead to the formation of the desired pyrazolopyrazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments to enhance efficiency .

Chemical Reactions Analysis

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The pyrazolopyrazine ring system can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. .

Comparison with Similar Compounds

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFWYFHIYRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CNC(=O)C2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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